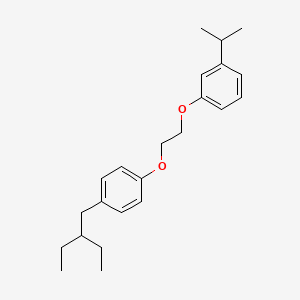![molecular formula C9H13N2OPSi B14286388 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine CAS No. 122202-81-7](/img/structure/B14286388.png)
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine is a heterocyclic compound that features a unique combination of silicon, nitrogen, and phosphorus atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine typically involves the reaction of trimethylsilyl chloride with a suitable diazaphospholo[1,5-a]pyridine precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the trimethylsilyl group or to alter the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diazaphospholo[1,5-a]pyridine derivatives .
科学的研究の応用
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve phosphorus metabolism.
作用機序
The mechanism by which 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine exerts its effects involves its ability to form stable complexes with various metal ions and to participate in nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes and receptors that are sensitive to phosphorus-containing compounds .
類似化合物との比較
Similar Compounds
2-[(Trimethylsilyl)oxy]pyridine: This compound shares the trimethylsilyl group but lacks the phosphorus atom, making it less versatile in certain chemical reactions.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different heteroatoms, this compound is used in medicinal chemistry for its biological activity.
Uniqueness
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine is unique due to the presence of both silicon and phosphorus atoms within its structure. This combination allows for a wide range of chemical modifications and applications that are not possible with similar compounds .
特性
CAS番号 |
122202-81-7 |
|---|---|
分子式 |
C9H13N2OPSi |
分子量 |
224.27 g/mol |
IUPAC名 |
[1,2,4]diazaphospholo[1,5-a]pyridin-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H13N2OPSi/c1-14(2,3)12-9-10-11-7-5-4-6-8(11)13-9/h4-7H,1-3H3 |
InChIキー |
JQVGCUKRESIIAR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=NN2C=CC=CC2=P1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


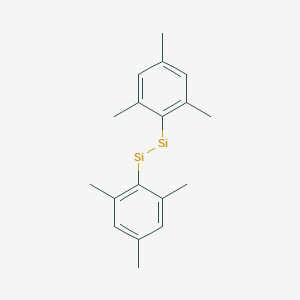
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
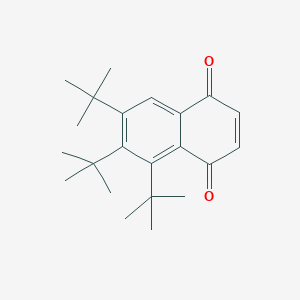
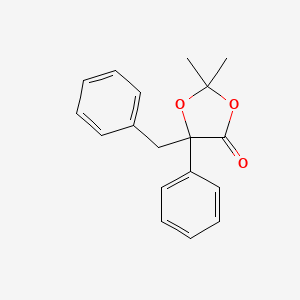
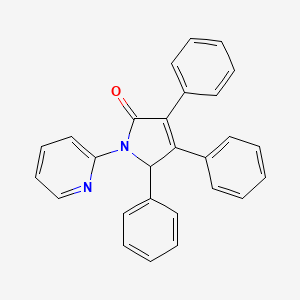
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
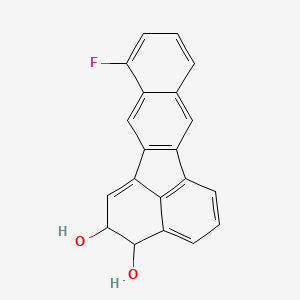
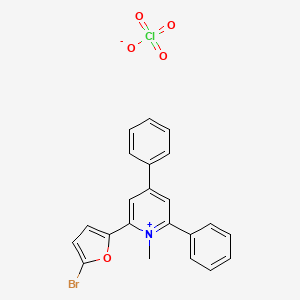
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
